molecular formula C21H23NO B5353334 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one

5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one

Cat. No.: B5353334
M. Wt: 305.4 g/mol
InChI Key: ALZVXGOQCYTHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-114228 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature.

Chemical Reactions Analysis

WAY-114228 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-114228 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a MEK1 inhibitor, which makes it valuable in the study of cellular signaling pathways. Researchers use this compound to investigate the role of MEK1 in various biological processes, including cell proliferation, differentiation, and apoptosis . Additionally, WAY-114228 is used in drug discovery and development, particularly in the search for new cancer therapies .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-methylphenyl)-3-(2-phenylethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-16-7-9-18(10-8-16)19-13-20(15-21(23)14-19)22-12-11-17-5-3-2-4-6-17/h2-10,15,19,22H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZVXGOQCYTHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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